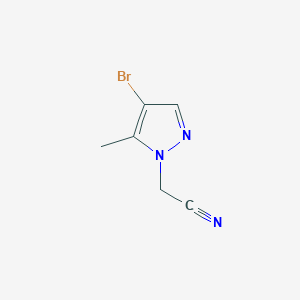
(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile” is a chemical compound with the linear formula C6H6BrN3 . It is also known as "2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile" .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile” consists of a pyrazole ring with a bromine atom at the 4th position and a methyl group at the 5th position . The InChI code for this compound is "1S/C6H6BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3" .
Physical And Chemical Properties Analysis
“(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile” is a liquid at room temperature with a density of 1.558 g/mL at 25 °C . It has a boiling point of 185-188 °C/760 mmHg . The refractive index (n20/D) is 1.531 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
This compound serves as a precursor in the synthesis of various antimicrobial agents. The pyrazole moiety, present in the compound, is known for its effectiveness against a broad spectrum of bacteria and fungi. Researchers have utilized it to develop compounds with potent antibacterial and antifungal activities .
Development of Anti-inflammatory Drugs
The anti-inflammatory properties of pyrazole derivatives make 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile a valuable intermediate in creating new anti-inflammatory drugs. These drugs can potentially treat conditions like arthritis and other inflammatory disorders .
Anticancer Research
Pyrazole derivatives are being explored for their anticancer potential. This compound, with its bromo and methyl groups, can be used to synthesize novel molecules that may inhibit cancer cell growth or proliferation .
Antiviral Drug Synthesis
The structural framework of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile is beneficial in constructing antiviral drugs. Its derivatives have shown promise in treating viral infections by inhibiting virus replication .
Material Science Applications
In material science, this compound is used to create new materials with desirable electronic properties. It can be a building block for organic semiconductors or components in light-emitting diodes (LEDs) .
Chemical Synthesis and Catalysis
The compound is also used in chemical synthesis as a reagent or catalyst. It can participate in various organic reactions, contributing to the synthesis of complex molecules with high precision and efficiency .
Pharmaceutical Drug Development
Due to its versatile nature, 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile is used in pharmaceutical drug development. It’s a key intermediate in synthesizing drugs for various therapeutic areas, including gastrointestinal and cardiovascular diseases .
Research in Biochemistry and Molecular Biology
Lastly, this compound finds applications in biochemistry and molecular biology research. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes critical for understanding disease mechanisms .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that many pyrazole derivatives interact with their targets through intermolecular n-h···n interactions . This suggests that 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile may also interact with its targets in a similar manner.
Biochemical Pathways
It is worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 20004 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile, it is recommended to be stored in a sealed container in a dry environment at 2-8°C . This suggests that temperature and humidity may affect the stability of the compound.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOGMGGNVJMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

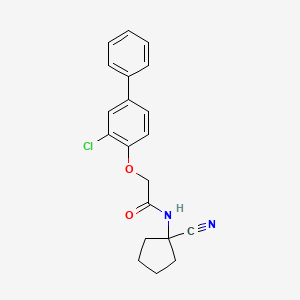
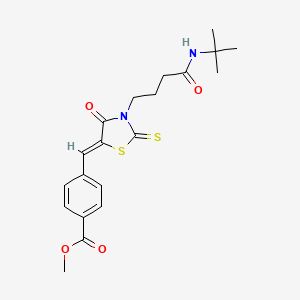
![4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2881070.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)
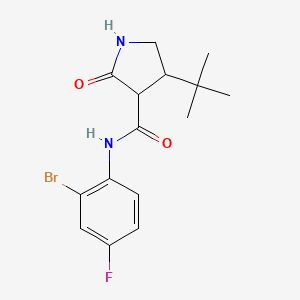
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
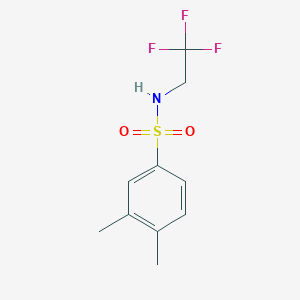
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)
![N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2881086.png)
![{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2881088.png)